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Compound of Interest

Compound Name: Aniline, 5-tert-pentyl-2-phenoxy-

Cat. No.: B11958710 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for the structural confirmation of Aniline, 5-tert-
pentyl-2-phenoxy-. Due to the limited availability of direct experimental data for this specific

compound, this guide leverages detailed spectroscopic information from structurally similar

analogs to predict its characteristic analytical signatures. By comparing the known data of 2-

phenoxyaniline, 4-phenoxyaniline, and 4-tert-butylaniline, researchers can gain valuable

insights for the identification and characterization of the target molecule.

Predicted Physicochemical Properties
While experimental data for Aniline, 5-tert-pentyl-2-phenoxy- is scarce, some basic

properties can be estimated based on its structure and publicly available information.

Property Value

CAS Number 70289-36-0

Molecular Formula C₁₇H₂₁NO

Molecular Weight 255.35 g/mol

Boiling Point ~353.7 °C at 760 mmHg

Flash Point ~155.4 °C

Density ~1.04 g/cm³
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Proposed Synthesis Workflow
A plausible synthetic route for Aniline, 5-tert-pentyl-2-phenoxy- involves a two-step process,

beginning with an Ullmann condensation to form the diaryl ether linkage, followed by a

reduction of a nitro group to the aniline.

Ullmann Condensation

Nitro Group Reduction
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Caption: Proposed two-step synthesis of Aniline, 5-tert-pentyl-2-phenoxy-.

Experimental Protocol: Ullmann Condensation
The Ullmann condensation is a classic method for the formation of diaryl ethers.[1][2][3]

Reactants: A mixture of 2-bromo-4-tert-pentyl-1-nitrobenzene, phenol, a copper catalyst

(e.g., copper(I) iodide), and a base (e.g., potassium carbonate) is prepared in a high-boiling

polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

Reaction Conditions: The reaction mixture is heated to a high temperature, typically in the

range of 150-200°C, under an inert atmosphere (e.g., nitrogen or argon) for several hours.
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Workup: After cooling, the reaction mixture is diluted with water and extracted with an

organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over

anhydrous sodium sulfate, and concentrated under reduced pressure.

Purification: The crude product is purified by column chromatography on silica gel to yield 5-

tert-pentyl-2-phenoxynitrobenzene.

Experimental Protocol: Nitro Group Reduction
Reactants: The synthesized 5-tert-pentyl-2-phenoxynitrobenzene is dissolved in a suitable

solvent, such as ethanol or ethyl acetate. A reducing agent, such as tin(II) chloride (SnCl₂) in

the presence of concentrated hydrochloric acid (HCl), or catalytic hydrogenation (H₂/Pd-C),

is added.

Reaction Conditions: The reaction is typically stirred at room temperature or with gentle

heating until the reduction is complete, which can be monitored by thin-layer

chromatography (TLC).

Workup: The reaction mixture is basified with a solution of sodium hydroxide or sodium

bicarbonate to neutralize the acid and precipitate the tin salts. The mixture is then filtered,

and the filtrate is extracted with an organic solvent.

Purification: The organic extracts are combined, washed with water, dried, and concentrated.

The final product, Aniline, 5-tert-pentyl-2-phenoxy-, can be further purified by column

chromatography or recrystallization.

Structural Analogs for Comparative Analysis
To predict the spectral characteristics of Aniline, 5-tert-pentyl-2-phenoxy-, we will compare

the known data of the following analogs:
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Structural Analogs

Aniline, 5-tert-pentyl-2-phenoxy-

2-phenoxyaniline Lacks tert-pentyl group 

4-phenoxyaniline

 Lacks tert-pentyl group,
 different substitution pattern 

4-tert-butylaniline

 Lacks phenoxy group 

Click to download full resolution via product page

Caption: Structural relationship between the target molecule and its analogs.

Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for the selected structural

analogs. This data can be used to infer the expected spectral features of Aniline, 5-tert-
pentyl-2-phenoxy-.

¹H NMR Spectral Data (CDCl₃)
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Compound
Aromatic
Protons (ppm)

Amine Protons
(ppm)

Alkyl Protons
(ppm)

Reference

2-phenoxyaniline
6.70-7.35 (m,

9H)
~3.8 (br s, 2H) - [4][5]

4-phenoxyaniline
6.80-7.40 (m,

9H)
~3.7 (br s, 2H) - [6][7]

4-tert-butylaniline
6.65 (d, 2H),

7.25 (d, 2H)
~3.6 (br s, 2H) 1.29 (s, 9H) [8][9]

Aniline, 5-tert-

pentyl-2-

phenoxy-

(Predicted)

6.7-7.4 (m, 8H) ~3.7 (br s, 2H) 0.6-1.3 (m, 11H) -

Prediction for Target Molecule: The ¹H NMR spectrum of Aniline, 5-tert-pentyl-2-phenoxy-
is expected to show complex multiplets in the aromatic region (δ 6.7-7.4 ppm) corresponding

to the eight protons on the two phenyl rings. A broad singlet for the amine protons should

appear around δ 3.7 ppm. The tert-pentyl group will exhibit characteristic signals in the

aliphatic region (δ 0.6-1.3 ppm), likely a triplet for the methyl group, a quartet for the

methylene group, and a singlet for the two methyl groups attached to the quaternary carbon.

¹³C NMR Spectral Data (CDCl₃)
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Compound
Aromatic
Carbons (ppm)

C-N Carbon
(ppm)

Alkyl Carbons
(ppm)

Reference

2-phenoxyaniline

115.5, 118.9,

120.0, 121.5,

123.5, 129.8,

137.9, 142.3,

157.9

142.3 - [5][10]

4-phenoxyaniline

116.3, 119.0,

122.8, 129.5,

142.0, 150.1,

158.9

142.0 - [7]

4-tert-butylaniline
114.8, 126.1,

143.5, 144.0
144.0 31.5, 34.0 [8][11]

Aniline, 5-tert-

pentyl-2-

phenoxy-

(Predicted)

115-160 ~143 ~9, 28, 34, 37 -

Prediction for Target Molecule: The ¹³C NMR spectrum will show multiple signals in the

aromatic region (δ 115-160 ppm). The carbon attached to the amino group (C-N) is predicted

to be around δ 143 ppm. The tert-pentyl group will have distinct signals for its different

carbon atoms, including the quaternary carbon.

IR Spectral Data (cm⁻¹)
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Compound N-H Stretch C-N Stretch
C-O-C
Stretch

Aromatic C-
H Stretch

Reference

2-

phenoxyanilin

e

3370, 3450 ~1280 ~1230 ~3050 [12]

4-

phenoxyanilin

e

3350, 3430 ~1270 ~1240 ~3040 [7]

4-tert-

butylaniline
3350, 3430 ~1265 - ~3030 [8]

Aniline, 5-

tert-pentyl-2-

phenoxy-

(Predicted)

~3360, ~3440 ~1275 ~1235 ~3045 -

Prediction for Target Molecule: The IR spectrum is expected to show two characteristic N-H

stretching bands for the primary amine at approximately 3360 and 3440 cm⁻¹. A strong C-O-

C stretching vibration for the diaryl ether should be observable around 1235 cm⁻¹. Aromatic

C-H stretching will appear above 3000 cm⁻¹, and C-N stretching will be in the 1275 cm⁻¹

region.

Mass Spectrometry Data (m/z)
Compound Molecular Ion [M]⁺ Key Fragment Ions Reference

2-phenoxyaniline 185 168, 156, 128, 108, 77 [5][10]

4-phenoxyaniline 185 156, 128, 108, 77 [6][7]

4-tert-butylaniline 149 134 (M-15), 93 [8]

Aniline, 5-tert-pentyl-

2-phenoxy-

(Predicted)

255
226 (M-29), 198 (M-

57), 184, 108, 77
-
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Prediction for Target Molecule: The mass spectrum should show a molecular ion peak at m/z

255. Key fragmentation patterns would likely involve the loss of an ethyl group (M-29) and a

tert-pentyl group (M-57) from the parent ion. Fragments corresponding to the phenoxy group

(m/z 93) and the aniline moiety would also be expected.

Conclusion
While direct experimental data for Aniline, 5-tert-pentyl-2-phenoxy- is not readily available, a

comprehensive structural confirmation can be achieved through a comparative analysis of its

structural analogs. By understanding the characteristic spectroscopic signatures of 2-

phenoxyaniline, 4-phenoxyaniline, and 4-tert-butylaniline, researchers can confidently predict

the expected NMR, IR, and MS data for the target compound. The proposed synthesis provides

a viable route for its preparation, enabling further experimental investigation. This guide serves

as a valuable resource for scientists and professionals in the field of drug development and

chemical research, facilitating the identification and characterization of this and similar

molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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